1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
Description
The compound 1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a structurally complex molecule featuring:
- A piperidin-4-yl core linked to a 5-bromothiophene-2-sulfonyl group.
- A 3-cyclopropyl-substituted imidazolidine-2,4-dione moiety.
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c16-12-3-4-14(24-12)25(22,23)17-7-5-10(6-8-17)18-9-13(20)19(15(18)21)11-1-2-11/h3-4,10-11H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYLUCLUAZAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains asulfonyl group attached to a 5-bromothiophen-2-yl moiety, which suggests that it might interact with proteins or enzymes that have affinity for these functional groups.
Mode of Action
Compounds with similar structures have been involved inSuzuki–Miyaura coupling reactions . In these reactions, the compound could act as a nucleophile , participating in transmetalation processes.
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it might affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could vary widely, depending on the specific context and the other molecules involved.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it might participate are known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst.
Biological Activity
The compound 1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a piperidine ring, a cyclopropyl group, and a sulfonyl moiety attached to a bromothiophene. Its molecular formula is with a molecular weight of approximately 375.7 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine ring can engage with hydrophobic pockets in proteins, affecting receptor signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential antibacterial properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential to inhibit cancer cell proliferation through various pathways. |
| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase and urease, relevant for neuroprotection and urological conditions. |
| Hypoglycemic Effects | Some derivatives have shown promise in glucose regulation. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antibacterial activity of related piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the compound may possess similar properties .
- Enzyme Inhibition Research : Compounds bearing the sulfonamide moiety have been linked to significant inhibition of urease and acetylcholinesterase, with IC50 values indicating strong activity . This suggests that the target compound could be effective in treating conditions influenced by these enzymes.
- Cancer Chemotherapy Potential : Research on structurally similar compounds has indicated their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest . Further studies are needed to explore the specific pathways involved.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The imidazolidine-2,4-dione core in the target compound may confer distinct electronic and steric properties compared to oxadiazoles.
Sulfonyl Group : The 5-bromothiophene substituent introduces electron-withdrawing effects and lipophilicity, which could improve membrane penetration relative to the 4-bromomethylbenzene group in oxadiazole derivatives.
Synthetic Complexity : The target compound’s imidazolidinedione formation likely requires specialized cyclization conditions (e.g., urea derivatives or carbodiimide-mediated reactions), contrasting with the oxadiazole synthesis via hydrazine and CS2 .
Biological Activity : While oxadiazoles in demonstrated moderate antibacterial activity, the target compound’s bromothiophene and cyclopropyl groups may modulate potency or selectivity.
Research Findings and Hypotheses
- Antibacterial Potential: The sulfonyl-piperidine motif is shared with clinically used sulfonamide antibiotics. The bromothiophene group may enhance Gram-negative activity compared to benzyl-sulfonyl analogs .
- Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism, extending half-life relative to oxadiazole derivatives with alkyl substituents.
Q & A
Basic: What are the optimal synthetic routes for 1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione, and how can reaction conditions be systematically optimized?
The synthesis of this compound can leverage strategies for analogous piperidine-sulfonyl derivatives, such as:
- Stepwise functionalization : Initial sulfonylation of the piperidine ring using 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Cyclopropane introduction : Cyclopropyl groups can be introduced via alkylation or cross-coupling reactions, requiring careful control of temperature (0–25°C) to avoid ring-opening side reactions .
- Imidazolidine-dione formation : Urea or thiourea derivatives may undergo cyclization under acidic or basic conditions, with solvent choice (e.g., DMF or THF) critical for yield .
Optimization : Use statistical design of experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading, temperature) and identify ideal conditions. Fractional factorial designs reduce experimental runs while capturing interactions between parameters .
Basic: Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?
- NMR spectroscopy : H and C NMR can confirm the piperidine ring conformation, sulfonyl group attachment, and cyclopropane geometry. NOESY experiments may resolve stereochemical ambiguities .
- HPLC : Use reverse-phase chromatography with buffered mobile phases (e.g., sodium acetate/acetic acid, pH 4.6 ) to assess purity. UV detection at 254 nm is suitable for bromothiophene absorbance.
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the imidazolidine-dione core .
Advanced: How can reaction mechanisms involving the bromothiophene-sulfonyl moiety be elucidated to guide derivatization?
- Computational modeling : Employ density functional theory (DFT) to map energy profiles for sulfonylation or nucleophilic substitution at the bromothiophene site. Transition-state analysis clarifies steric/electronic barriers .
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to distinguish between concerted or stepwise mechanisms during sulfonyl-group transfer .
- In situ monitoring : Use Raman spectroscopy or real-time mass spectrometry to detect intermediates in multi-step reactions .
Advanced: What strategies mitigate contradictions in reported biological activity data for similar piperidine-sulfonyl derivatives?
- Meta-analysis : Aggregate data from enzymatic assays (e.g., urease inhibition ) and receptor-binding studies to identify trends obscured by variability in experimental protocols.
- Orthogonal validation : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Structural-activity landscapes : Apply machine learning to correlate substituent effects (e.g., cyclopropane vs. methyl groups) with bioactivity outliers .
Advanced: How should researchers design experiments to resolve conflicting solubility and stability data for this compound?
- High-throughput screening : Use automated platforms to test solubility in 50+ solvent systems (e.g., aqueous buffers, DMSO, ethanol) under varying pH (2–12) and temperature (4–37°C) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A/B), and oxidizers (HO) to identify degradation pathways via LC-MS .
- Crystallography-guided stability : Correlate crystal packing (e.g., hydrogen-bond networks) with thermal stability using differential scanning calorimetry (DSC) .
Advanced: What computational approaches are recommended for predicting off-target interactions in pharmacological studies?
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina or Glide. Prioritize targets with high docking scores and conserved binding motifs (e.g., sulfonyl-pocket interactions) .
- Pharmacophore modeling : Define essential features (e.g., sulfonyl acceptor, cyclopropane hydrophobicity) to filter false-positive targets .
- MD simulations : Run 100-ns simulations to assess binding stability and identify conformational changes in protein-ligand complexes .
Advanced: How can researchers assess the compound’s enzyme inhibition potential while accounting for assay interference from the bromothiophene group?
- Control experiments : Include a bromothiophene-free analog to isolate interference (e.g., fluorescence quenching in fluorogenic assays) .
- Chelation studies : Test for metal-binding interference using EDTA or metal-spiked buffers, particularly with Zn-dependent enzymes .
- Dose-response refinement : Use IC values from multiple assay formats (e.g., colorimetric vs. radiometric) to confirm specificity .
Advanced: What methods optimize the compound’s purification when scaling up synthesis for preclinical trials?
- Membrane filtration : Use tangential flow filtration (TFF) with 1–10 kDa membranes to remove low-MW impurities while retaining the target compound .
- Preparative HPLC : Scale reverse-phase columns (C18, 250 mm × 50 mm) with gradient elution (acetonitrile/water + 0.1% TFA) for >98% purity .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) via ternary phase diagrams to maximize yield and crystal uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
